molecular formula C8H8FNO B1282869 1-(2-Amino-5-fluorophenyl)ethanone CAS No. 2343-25-1

1-(2-Amino-5-fluorophenyl)ethanone

Cat. No. B1282869
CAS RN: 2343-25-1
M. Wt: 153.15 g/mol
InChI Key: JCBLTXXNEXJVFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(2-Amino-5-fluorophenyl)ethanone is not directly discussed in the provided papers. However, the papers do provide insights into related compounds which can help infer some aspects of the compound . The first paper discusses Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, a compound with a fluorinated aromatic ring similar to 1-(2-Amino-5-fluorophenyl)ethanone . The second paper describes the synthesis of a novel fluorinated aromatic diamine monomer, which also contains fluorinated aromatic structures . These compounds are of interest due to their potential applications in materials science and pharmaceuticals, given the influence of fluorine atoms on the physical and chemical properties of organic molecules.

Synthesis Analysis

The synthesis of related fluorinated compounds involves multi-step reactions with specific reagents and conditions. In the first paper, the synthesis of Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate is achieved by reacting a precursor with ammonium acetate in glacial acetic acid . The second paper outlines the synthesis of a fluorinated aromatic diamine monomer through a coupling reaction followed by a reduction process . These methods suggest that the synthesis of 1-(2-Amino-5-fluorophenyl)ethanone would likely involve similar techniques, such as the use of ammonium salts and reductive conditions, tailored to the specific structure of the target compound.

Molecular Structure Analysis

The molecular structure of compounds is crucial for understanding their properties and potential applications. The first paper provides detailed crystallographic data for the synthesized compound, including space group, unit-cell parameters, and the presence of an intramolecular N–H…O hydrogen bond . Although the exact molecular structure of 1-(2-Amino-5-fluorophenyl)ethanone is not provided, it can be inferred that the presence of fluorine and amino groups would influence its molecular geometry and potential for hydrogen bonding.

Chemical Reactions Analysis

The papers do not provide specific chemical reactions for 1-(2-Amino-5-fluorophenyl)ethanone. However, the presence of amino and fluorophenyl groups in the compounds studied suggests that they could undergo reactions typical of these functional groups, such as nucleophilic substitution or condensation reactions . These reactions could be utilized to further modify the compound or to incorporate it into larger molecular structures, such as polymers or pharmaceuticals.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are often altered due to the electronegativity and small size of the fluorine atom. The first paper does not discuss the specific properties of the synthesized compound, but the crystallographic analysis suggests a stable crystalline structure . The second paper highlights the solubility, thermal stability, and mechanical properties of the synthesized polyimides, which are derived from a fluorinated monomer . These properties are indicative of the potential for 1-(2-Amino-5-fluorophenyl)ethanone to exhibit unique behavior in various solvents, under thermal stress, and in terms of mechanical robustness, although specific properties would need to be empirically determined.

Scientific Research Applications

Antimicrobial Activity

  • Synthesis of Novel Schiff Bases : Derivatives of 1-(2-Amino-5-fluorophenyl)ethanone have been utilized in synthesizing novel Schiff bases, showing significant antimicrobial activity against various bacterial and fungal organisms. These compounds demonstrate the potential in developing new antimicrobial agents (Puthran et al., 2019).

Enantioselective Synthesis

  • Synthesis of Antagonists for CCR5 Chemokine Receptor : The compound has been employed in the enantioselective synthesis of (S)-(-)-1-(4-Fluorophenyl)ethanol, an intermediate in creating antagonists for the CCR5 chemokine receptor, which could be protective against HIV infection (ChemChemTech, 2022).

Molecular Docking Studies

  • Molecular Structure and Docking Studies : Research has focused on the molecular structure, vibrational frequencies, and molecular docking studies of compounds derived from 1-(2-Amino-5-fluorophenyl)ethanone. These studies suggest potential anti-neoplastic properties, indicating a role in cancer research (Mary et al., 2015).

Synthesis of Bicyclic Systems

  • Preparation of Bicyclic Systems : The compound is used in the synthesis of various bicyclic systems like pyrazolo[3,4-b]pyridines, which are significant in pharmaceutical research. This versatility aids in the preparation of combinatorial libraries, crucial for drug discovery (Almansa et al., 2008).

Safety And Hazards

The safety information for “1-(2-Amino-5-fluorophenyl)ethanone” includes several hazard statements: H302, H312, H315, H319, H332, H335 . The precautionary statements are P261, P280, P305, P338, P351 . The signal word is “Warning” and it is classified under the GHS07 pictogram .

properties

IUPAC Name

1-(2-amino-5-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO/c1-5(11)7-4-6(9)2-3-8(7)10/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCBLTXXNEXJVFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20543909
Record name 1-(2-Amino-5-fluorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20543909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Amino-5-fluorophenyl)ethanone

CAS RN

2343-25-1
Record name 1-(2-Amino-5-fluorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20543909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-Amino-5-fluorophenyl)ethanone
Reactant of Route 2
1-(2-Amino-5-fluorophenyl)ethanone
Reactant of Route 3
Reactant of Route 3
1-(2-Amino-5-fluorophenyl)ethanone
Reactant of Route 4
Reactant of Route 4
1-(2-Amino-5-fluorophenyl)ethanone
Reactant of Route 5
Reactant of Route 5
1-(2-Amino-5-fluorophenyl)ethanone
Reactant of Route 6
Reactant of Route 6
1-(2-Amino-5-fluorophenyl)ethanone

Citations

For This Compound
2
Citations
G Guerrini, M Taddei, F Ponticelli - The Journal of Organic …, 2011 - ACS Publications
An efficient one-pot method for the synthesis of functionalized quinolines and tetrahydronaphthyridines has been developed. The photo-Fries rearrangement of p-substituted …
Number of citations: 31 pubs.acs.org
R Mamidala, MS Subramani, S Samser… - European Journal of …, 2018 - Wiley Online Library
The development of efficient and environmentally benign palladacycle‐phosphine catalyzed process to enable the formation of chemoselective C‐alkylated or N‐alkylated …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.